molecular formula C15H20O4 B586511 Epipterosin L CAS No. 52611-75-3

Epipterosin L

Cat. No. B586511
CAS RN: 52611-75-3
M. Wt: 264.321
InChI Key: OOAFRMHKOSBPID-HIFRSBDPSA-N
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Description

Molecular Structure Analysis

Epipterosin L has a molecular weight of 264.32 g/mol . It contains 40 bonds in total, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 77.8 Ų . The exact mass and monoisotopic mass are both 264.13615911 g/mol .

Scientific Research Applications

  • Eclipta prostrata for Hair Growth : A study by Lee et al. (2019) found that Eclipta prostrata L. (EP) promotes hair growth. EP enhanced anagen induction in mice and regulated FGF-7 and FGF-5, suggesting its potential in hair growth promotion.

  • Erythropoietin (Epo) in Therapeutics : A review by Murua et al. (2011) discusses the roles of erythropoietin in signaling pathways and its therapeutic applications. This includes its hematopoietic activity and recent discoveries of nonerythropoietic actions.

  • Role of E-Prostanoid 3 Receptor in Blood Pressure Regulation : Research by Chen et al. (2012) indicates that the E-prostanoid (EP) 3 receptor plays a significant role in regulating blood pressure. Inactivation of EP3 led to reduced arterial contractility and attenuated angiotensin II pressor response.

  • Etoposide (VP-16-213) in Cancer Treatment : A paper by O'dwyer et al. (1985) discusses etoposide, an anticancer drug, which has shown activity in treating various neoplastic disorders including testicular and small-cell lung cancers, lymphomas, leukemia, and Kaposi's sarcoma.

  • EpiProfile 2.0 Software in Epigenetic Studies : A study by Yuan et al. (2018) introduces EpiProfile 2.0, a software platform for the quantification of histone marks via LC-MS/MS. This tool is crucial for epigenetic research relevant to biology and medicine.

  • Geniposide in Apoptosis Modulation : A study by Song et al. (2014) explored geniposide, a compound with anti-inflammatory and anti-apoptotic activities. It modulates TLR4 and apoptosis-related factors in mouse mammary glands.

Safety and Hazards

The safety data sheet for Epipterosin L suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also advises against the formation of dust and aerosols and recommends using non-sparking tools . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and use personal protective equipment .

Mechanism of Action

Target of Action

Epipterosin L is a natural sesquiterpenoid

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . More research is required to elucidate the compound’s interaction with its targets and any resulting changes.

Biochemical Analysis

Biochemical Properties

Epipterosin L plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with sesquiterpenoids, which are a class of terpenes that consist of three isoprene units . These interactions are crucial for the compound’s biological activity. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of glucagon-like peptide-1 (GLP-1) in L-cells, which are intestinal endocrine cells . This modulation can lead to changes in glucose homeostasis and insulin secretion, thereby impacting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to certain enzymes and proteins, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years . Its efficacy may decrease over time if not stored properly. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved glucose metabolism and insulin sensitivity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis and degradation of various metabolites . For example, this compound can influence the metabolic pathway of l-pipecolic acid, a chiral pharmaceutical intermediate . This interaction can lead to changes in metabolic flux and metabolite levels, ultimately affecting cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on cellular metabolism and gene expression.

properties

IUPAC Name

(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAFRMHKOSBPID-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115554
Record name (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52611-75-3
Record name (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52611-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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